2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride
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Overview
Description
2-(Methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride is an intriguing organic compound characterized by its unique structure and potential applications in various fields. This compound integrates a thienopyridine moiety, which has garnered interest due to its biological activities and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride often begins with the construction of the thienopyridine core. The synthetic route can involve multi-step procedures, including:
Formation of the Thienopyridine Core: : Starting from pyridine derivatives and thiophene, various synthetic methods such as cyclization, condensation, and other transformations are employed.
N-Methylation:
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized, scalable synthetic routes with continuous processing techniques. These methods ensure higher yields and purity while minimizing by-products and waste. Industrial methods focus on efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Exposure to oxidizing agents may lead to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reducing conditions can alter the carbonyl group or the thienopyridine core, yielding a range of reduced products.
Substitution Reactions: : The presence of reactive sites allows for nucleophilic or electrophilic substitution, particularly at the aromatic ring or amine group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogens, sulfonyl chlorides.
Major Products
Sulfoxides and Sulfones: from oxidation.
Reduced Amines and Alcohols: from reduction.
Substituted Thienopyridines: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules and functional materials. It's used in studies exploring the reactivity and stability of thienopyridine derivatives.
Biology
Biologically, 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride is investigated for its potential as a bioactive molecule. It exhibits activity that could be harnessed in the development of pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound shows promise in preclinical studies as a potential therapeutic agent. Its thienopyridine core is linked to various biological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, the compound could be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets within biological systems. It can modulate specific pathways through binding to receptors or enzymes, thereby exerting its biological effects. The exact pathways and targets vary depending on its specific applications and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride
2-(Dimethylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride
Uniqueness
2-(Methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its precise interaction with biological targets and the resultant effects make it distinct from similar compounds, contributing to its potential utility in various applications.
Conclusion
The compound this compound offers intriguing possibilities across a broad spectrum of scientific research and industrial applications. Its unique chemical structure and the diverse reactivity profile make it a subject of continued interest in multiple fields.
Properties
CAS No. |
2763749-84-2 |
---|---|
Molecular Formula |
C11H17ClN2OS |
Molecular Weight |
260.8 |
Purity |
95 |
Origin of Product |
United States |
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